p-cresyl isovalerate chemical properties and structure
p-cresyl isovalerate chemical properties and structure
An In-depth Technical Guide to p-Cresyl Isovalerate: Chemical Properties and Structure
Introduction
p-Cresyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester derived from the reaction of p-cresol (B1678582) and isovaleric acid.[1] With the chemical formula C12H16O2, this compound is recognized for its characteristic fruity and herbal odor profile.[1][2] It is utilized primarily in the fragrance and food industries as a flavoring agent.[1][3][4] Structurally, it consists of a p-cresyl group attached to an isovalerate moiety, which imparts its aromatic properties and volatility.[1] This document provides a detailed overview of its chemical and physical properties, structure, and relevant experimental methodologies for its synthesis and analysis.
Chemical Structure
p-Cresyl isovalerate is structurally defined as the 4-methylphenyl ester of 3-methylbutanoic acid. The molecule features a benzene (B151609) ring substituted with a methyl group and an ester group at positions 1 and 4, respectively.
Caption: 2D structure of p-cresyl isovalerate.
Physicochemical Properties
The key chemical and physical properties of p-cresyl isovalerate are summarized in the table below. These properties are essential for understanding its behavior in various applications, from flavor formulation to analytical chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][4][5] |
| Molecular Weight | 192.25 g/mol | [1][2][4] |
| CAS Number | 55066-56-3 | [1][4][6] |
| Appearance | Colorless to pale yellow/orange liquid | [1] |
| Odor Profile | Herbal, Fruity, Animal, Sweet | [2] |
| Boiling Point | 255-257 °C (at 760 mmHg) 103 °C (at 2.00 mmHg) | [3][7] |
| Density | 0.9884 g/cm³ (at 15 °C) | [3] |
| Refractive Index | 1.485 - 1.489 (at 20 °C) | [4][7] |
| Vapor Pressure | 0.0126 hPa (at 20 °C) | [2] |
| Flash Point | 98.33 °C | [8] |
| Solubility | Insoluble in water; Soluble in oils and ethanol. | [2][3] |
| LogP (Octanol/Water) | 3.5 | [2][3][4] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
Identifiers and Descriptors
For unambiguous identification in databases and computational models, a set of standard identifiers is used.
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | (4-methylphenyl) 3-methylbutanoate | [4] |
| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C | [1][2][4] |
| InChI | InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | [1][4][5] |
| InChIKey | MVDPTWHTUYDLTL-UHFFFAOYSA-N | [1][4][5] |
| Synonyms | p-Tolyl isovalerate, Isovaleric acid p-tolyl ester, 4-Methylphenyl 3-methylbutanoate | [1][2][4] |
Experimental Protocols
Synthesis: Fischer Esterification
While specific industrial synthesis protocols for p-cresyl isovalerate are proprietary, a standard laboratory preparation can be achieved via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of p-cresol with isovaleric acid.
Reactants:
-
p-Cresol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (as a solvent to facilitate water removal)
Methodology:
-
Reaction Setup: Equimolar amounts of p-cresol and isovaleric acid are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude p-cresyl isovalerate is then purified by vacuum distillation to yield the final product.
Caption: Generalized workflow for the synthesis of p-cresyl isovalerate.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile compounds like p-cresyl isovalerate.
Methodology:
-
Sample Preparation: The sample containing p-cresyl isovalerate is diluted in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., SE-30 or Carbowax 20M).[6] The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coating the column.
-
Detection & Ionization (MS): As components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by Electron Ionization (EI), causing them to fragment in a reproducible pattern.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The mass spectrum for p-cresyl isovalerate shows characteristic fragments, with a prominent peak often observed at m/z 108, corresponding to the p-cresol fragment.[4][5] The retention time from the GC provides an additional layer of identification.
Reported GC Retention Indices: [6]
-
Standard Non-polar Column (SE-30): 1389
-
Standard Polar Column (Carbowax 20M): 1898
Biological Context and Signaling
Direct research on the specific signaling pathways of p-cresyl isovalerate is limited. However, its precursor, p-cresol, is a well-studied uremic toxin that accumulates in patients with chronic kidney disease (CKD).[9][10] p-Cresol is produced by the gut microbiota from the fermentation of tyrosine and phenylalanine.[9][11] In the body, p-cresol is metabolized, primarily into p-cresyl sulfate (pCS) and p-cresyl glucuronide.[11][12]
p-Cresol and its metabolites are known to exert various toxic effects, including the suppression of mitochondrial respiration and the disruption of mitochondrial dynamics.[9][10] Given that p-cresyl isovalerate is an ester of p-cresol, it is plausible that it could be hydrolyzed in vivo to release p-cresol, although this has not been extensively studied. Therefore, its biological activity may be indirectly related to the known pathways affected by p-cresol. As a flavoring agent, it is consumed in very small quantities, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake.[4]
References
- 1. CAS 55066-56-3: p-Cresyl isovalerate | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. echemi.com [echemi.com]
- 4. p-Cresyl isovalerate | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Cresyl isovalerate [webbook.nist.gov]
- 6. p-Cresyl isovalerate [webbook.nist.gov]
- 7. parchem.com [parchem.com]
- 8. para-cresyl isovalerate, 55066-56-3 [perflavory.com]
- 9. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 10. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
